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Synthesis and Isotopic Labeling of Chlorothalonil-13C₂: A Technical Guide

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Compound of Interest		
Compound Name:	Chlorothalonil-13C2	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and isotopic labeling of Chlorothalonil-¹³C₂, a critical internal standard for metabolism, environmental fate, and toxicology studies of the broad-spectrum fungicide, Chlorothalonil. This document provides detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathway and experimental workflow.

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a widely used non-systemic fungicide.[1] [2] To facilitate highly accurate and sensitive quantification in complex matrices, stable isotopelabeled internal standards are indispensable. Chlorothalonil-¹³C₂, labeled with two carbon-13 isotopes in the nitrile groups, serves this purpose, enabling precise analysis by mass spectrometry.[3][4][5] This guide outlines a plausible and robust synthetic route for the preparation of Chlorothalonil-¹³C₂.

The synthesis is conceptualized as a two-step process:

- Synthesis of Isophthalonitrile-1,3-13C₂: Introduction of the ¹³C-labeled nitrile groups onto an aromatic backbone.
- Chlorination of Isophthalonitrile-1,3-13C2: Perchlorination of the labeled intermediate to yield the final product.



Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Chlorothalonil¹³C₂.

Table 1: Properties of Key Reactants and Products

Compound	Molecular Formula	Molar Mass (g/mol)	Labeled Molar Mass (g/mol)
1,3-Diaminobenzene	C ₆ H ₈ N ₂	108.14	N/A
Copper(I) Cyanide-13C	Cu ¹³ CN	90.56	90.56
Isophthalonitrile-13C2	C ₆ H ₄ (¹³ CN) ₂	128.13	130.13
Chlorine	Cl2	70.90	N/A
Chlorothalonil-13C2	C ₆ Cl ₄ (13CN) ₂	265.90	267.90

Table 2: Expected Yields and Isotopic Enrichment

Reaction Step	Product	Theoretical Yield (%)	Expected Isotopic Enrichment (%)
Sandmeyer Cyanation	Isophthalonitrile-1,3-	75-85	>98
Direct Chlorination	Chlorothalonil-13C2	80-90	>98

Experimental Protocols Synthesis of Isophthalonitrile-1,3-13C2 via Sandmeyer Reaction

This protocol describes the diazotization of 1,3-diaminobenzene followed by cyanation using ¹³C-labeled copper(I) cyanide.

Materials:



- 1,3-Diaminobenzene
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO₂)
- Copper(I) cyanide-¹³C (Cu¹³CN)
- Sodium cyanide-¹³C (Na¹³CN)
- Sodium carbonate (Na₂CO₃)
- Dichloromethane (CH₂Cl₂)
- Sodium sulfate (Na₂SO₄), anhydrous
- Deionized water

Procedure:

- Diazotization:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1,3-diaminobenzene in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt.
- Cyanation:
 - In a separate flask, prepare a solution of copper(I) cyanide-¹³C and sodium cyanide-¹³C in water.



- Slowly add the cold bis-diazonium salt solution to the copper(I) cyanide-¹³C solution with vigorous stirring. An evolution of nitrogen gas will be observed.
- After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours to drive the reaction to completion.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and neutralize with sodium carbonate.
 - Extract the product with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Isophthalonitrile-1,3-13C2.

Synthesis of Chlorothalonil-13C2 via Direct Chlorination

This protocol details the direct chlorination of the ¹³C-labeled isophthalonitrile intermediate.

Materials:

- Isophthalonitrile-1,3-13C2
- Chlorosulfonic acid (CISO₃H)
- Iodine (I2), catalyst
- Chlorine gas (Cl₂)
- Sodium bisulfite (NaHSO₃)
- Deionized water
- Toluene

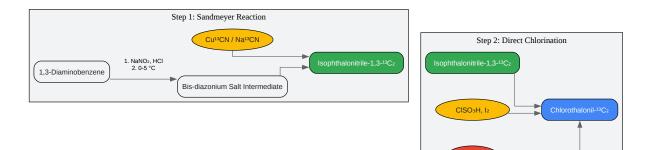


Procedure:

- Reaction Setup:
 - In a reaction vessel suitable for chlorination, equipped with a gas inlet, a condenser, and a mechanical stirrer, place Isophthalonitrile-1,3-13C2 and chlorosulfonic acid.
 - Add a catalytic amount of iodine.
- Chlorination:
 - Heat the mixture to 100-120 °C.
 - Bubble chlorine gas through the reaction mixture at a controlled rate.
 - Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired level of chlorination is achieved.
- Work-up and Purification:
 - Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
 - Filter the resulting precipitate and wash thoroughly with water until the washings are neutral.
 - Wash the crude product with a dilute solution of sodium bisulfite to remove any residual iodine.
 - Recrystallize the crude Chlorothalonil-13C2 from toluene to yield the purified product.

Visualization of Pathways and Workflows Synthesis Pathway of Chlorothalonil-13C2



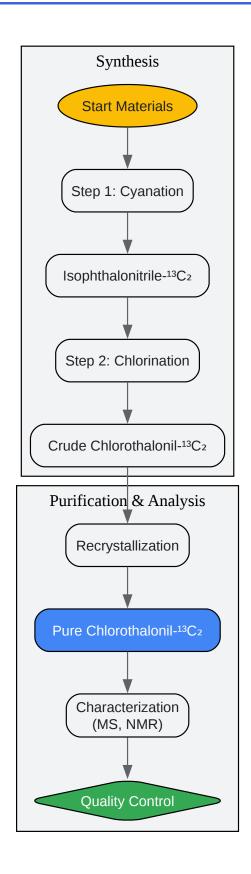


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Caption: Synthetic pathway for Chlorothalonil-13C2.

Experimental Workflow





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Caption: General experimental workflow.



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